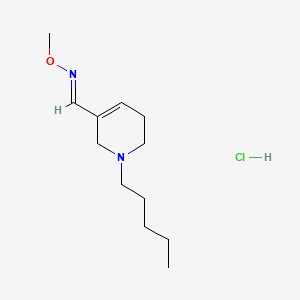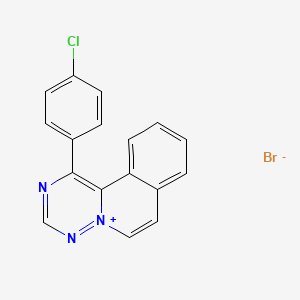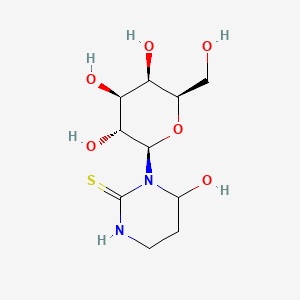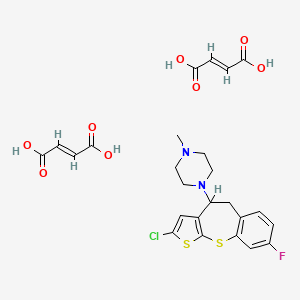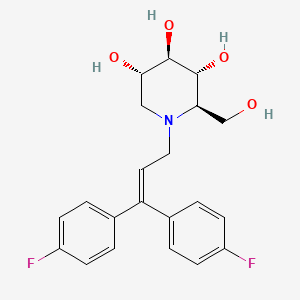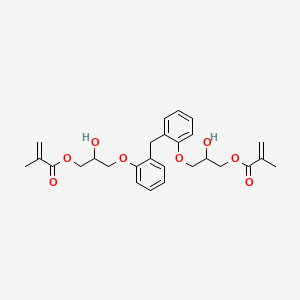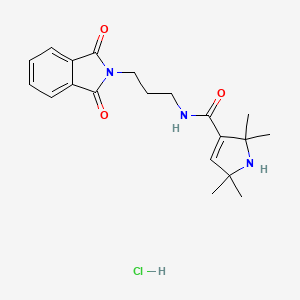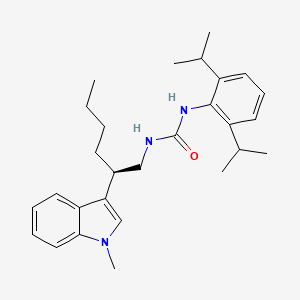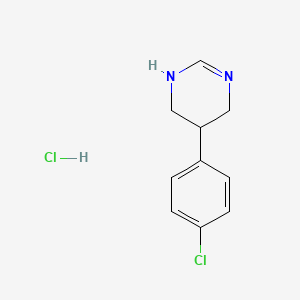
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that include several nucleic acid constituents such as cytosine, thymine, and uracil . This specific compound is characterized by the presence of a chlorophenyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: Depending on the reaction, major products can include various substituted pyrimidines and their derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other chlorophenyl-substituted pyrimidines and their derivatives. Compared to these, Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride may exhibit unique properties due to its specific substitution pattern and the presence of the hydrochloride group.
Eigenschaften
CAS-Nummer |
114703-73-0 |
|---|---|
Molekularformel |
C10H12Cl2N2 |
Molekulargewicht |
231.12 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9;/h1-4,7,9H,5-6H2,(H,12,13);1H |
InChI-Schlüssel |
YJLBBBVYQOIDJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN=CN1)C2=CC=C(C=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


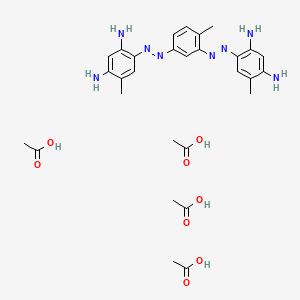
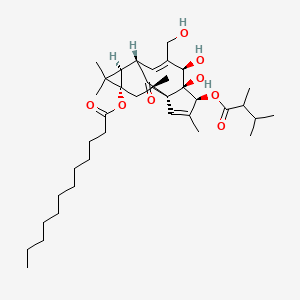
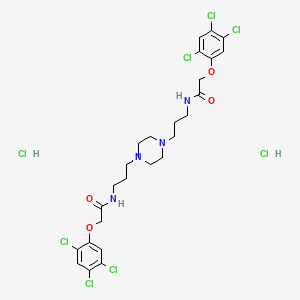
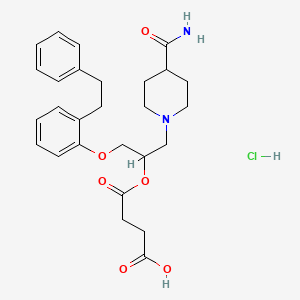
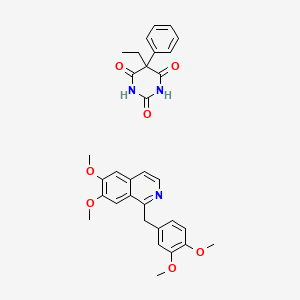
![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
